N-({1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)formamide
Overview
Description
N-({1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)formamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and material science. This particular compound features a benzimidazole core substituted with a 3-methylbenzyl group and a formamide moiety, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)formamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the cyclization of o-phenylenediamine with formic acid or formamide under acidic conditions.
Introduction of 3-Methylbenzyl Group: The 3-methylbenzyl group can be introduced via a nucleophilic substitution reaction using 3-methylbenzyl chloride and a suitable base such as potassium carbonate.
Formamide Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the formamide group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions include oxidized benzimidazole derivatives, reduced amine forms, and various substituted benzimidazole compounds .
Scientific Research Applications
Chemistry
In chemistry, N-({1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)formamide is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug development and other therapeutic applications .
Medicine
In medicine, this compound may be investigated for its potential to treat various diseases. Its structure suggests possible interactions with biological targets, which could lead to the development of new pharmaceuticals .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity .
Mechanism of Action
The mechanism of action of N-({1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)formamide involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, potentially inhibiting their activity or altering their function . The formamide group may also play a role in modulating the compound’s biological activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
3-Methylbenzylbenzimidazole: A derivative with similar structural features but lacking the formamide group.
Formylbenzimidazole: Another derivative with a formyl group instead of the formamide moiety.
Uniqueness
What sets N-({1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)formamide apart from these similar compounds is the presence of both the 3-methylbenzyl and formamide groups. This unique combination may enhance its chemical reactivity and biological activity, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]methyl]formamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-13-5-4-6-14(9-13)11-20-16-8-3-2-7-15(16)19-17(20)10-18-12-21/h2-9,12H,10-11H2,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXYYXSJKHJUSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2CNC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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